Methoxyacetyl isothiocyanate
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Overview
Description
Methoxyacetyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyacetyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs scalable and economical methods. A notable process involves the in situ generation of dithiocarbamate salts from amines, followed by desulfurylation using cyanuric acid under aqueous conditions . This method is advantageous due to its simplicity and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methoxyacetyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Isothiocyanates are weak electrophiles and can undergo nucleophilic attack at the carbon atom.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Amines: Formed through hydrolysis.
Thioureas: Formed through reactions with primary or secondary amines.
Scientific Research Applications
Methoxyacetyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential in cancer chemoprevention and as an antimicrobial agent.
Industry: Utilized in the production of flavors and fragrances due to its characteristic pungent odor.
Mechanism of Action
Methoxyacetyl isothiocyanate exerts its effects through several mechanisms:
Electrophilic Attack: The isothiocyanate group (-N=C=S) acts as an electrophile, reacting with nucleophilic sites in biological molecules.
Enzyme Modulation: It can modulate the activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Methoxyacetyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its presence in mustard oil and its strong antimicrobial properties.
Phenethyl Isothiocyanate: Found in watercress and known for its anticancer activities.
Sulforaphane: Derived from broccoli and recognized for its potent anticancer and antioxidant properties.
Uniqueness: this compound stands out due to its specific synthetic routes and its potential applications in both industrial and medical fields. Its unique reactivity and biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
113574-80-4 |
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Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
2-methoxyacetyl isothiocyanate |
InChI |
InChI=1S/C4H5NO2S/c1-7-2-4(6)5-3-8/h2H2,1H3 |
InChI Key |
SULPRORDFCXMAO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C=S |
Origin of Product |
United States |
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